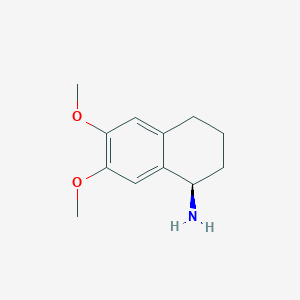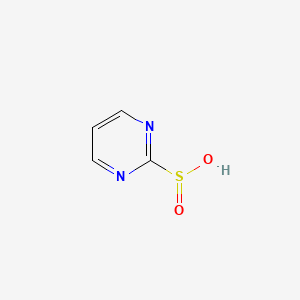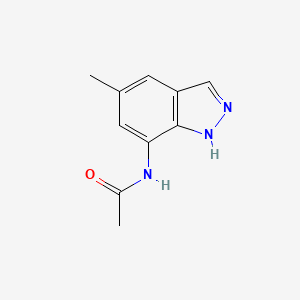
2-Bromo-4-(3,5-dimethylphenoxy)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a 3,5-dimethylphenoxy group at the fourth position on the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid typically involves the following steps:
Phenoxy Group Introduction: The 3,5-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2-bromo-4-hydroxybenzoic acid with 3,5-dimethylphenol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while esterification results in the formation of esters.
Applications De Recherche Scientifique
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: This compound has a similar structure but with methoxy groups instead of the dimethylphenoxy group.
2-Bromo-4-methylbenzoic acid: This compound has a methyl group instead of the dimethylphenoxy group.
2-Bromo-4-hydroxybenzoic acid: This compound has a hydroxy group instead of the dimethylphenoxy group.
Uniqueness
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and binding affinity, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C15H13BrO3 |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
2-bromo-4-(3,5-dimethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H13BrO3/c1-9-5-10(2)7-12(6-9)19-11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
BWEUTQNHMFUFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


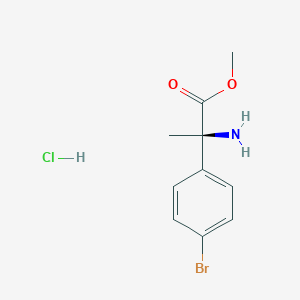


![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
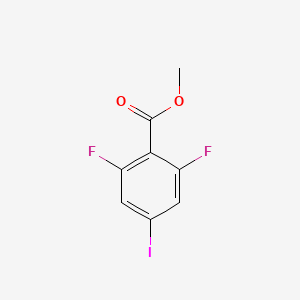
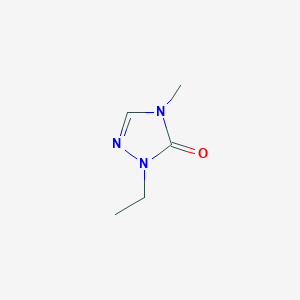
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
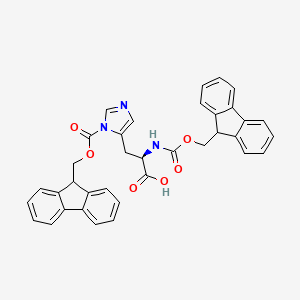
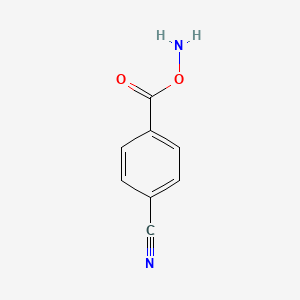
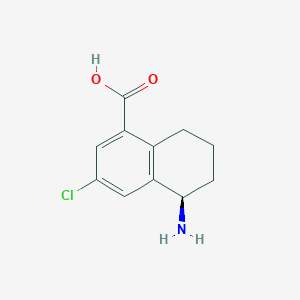
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
